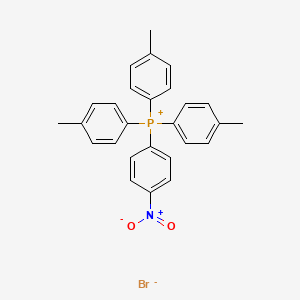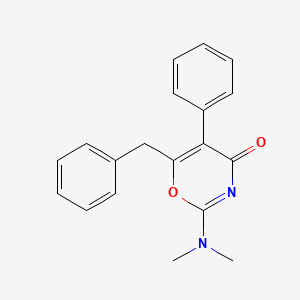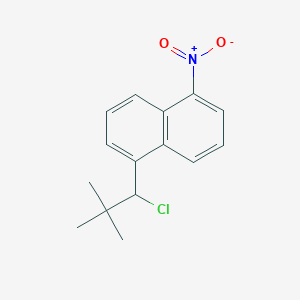![molecular formula C16H18O3S B14381175 [4-(Benzenesulfonyl)butoxy]benzene CAS No. 90183-94-1](/img/structure/B14381175.png)
[4-(Benzenesulfonyl)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzenesulfonyl)butoxy]benzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)butoxy]benzene typically involves the reaction of 4-hydroxybutylbenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybutylbenzene attacks the sulfur atom of benzenesulfonyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfonyl)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[4-(Benzenesulfonyl)butoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfonyl)butoxy]benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The butoxy group provides hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can affect molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Similar in structure but with a tert-butyl group instead of a butoxy group.
Benzenesulfonyl chloride: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
[4-(Benzenesulfonyl)butoxy]benzene is unique due to the presence of both the benzenesulfonyl and butoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
90183-94-1 |
|---|---|
Molecular Formula |
C16H18O3S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)butoxybenzene |
InChI |
InChI=1S/C16H18O3S/c17-20(18,16-11-5-2-6-12-16)14-8-7-13-19-15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
YLOXTRYBUJTVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)

![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)

